

# Technical Guide: Physicochemical Profiling & Synthesis of 2-Benzyl-4-fluorophenol

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## Compound of Interest

Compound Name: 2-Benzyl-4-fluorophenol

CAS No.: 398-77-6

Cat. No.: B1374376

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## Executive Summary

**2-Benzyl-4-fluorophenol** (C<sub>13</sub>H<sub>11</sub>FO) is a lipophilic, fluorinated diarylmethane derivative. Structurally, it consists of a phenol core substituted with a fluorine atom at the para position and a benzyl group at the ortho position. It serves as a critical bioisostere to its chlorinated analog, Chlorophene (2-Benzyl-4-chlorophenol), offering modified metabolic stability and lipophilicity profiles in medicinal chemistry campaigns. This compound is primarily utilized as a building block for tyrosine kinase inhibitors and advanced agrochemical formulations.[1]

## Molecular Architecture & Identification

Unlike common commodity chemicals, **2-Benzyl-4-fluorophenol** is often indexed by catalog numbers rather than a widely recognized CAS in public databases. Researchers must verify identity via structural keys.[1]

Identifier	Value / Descriptor
IUPAC Name	2-Benzyl-4-fluorophenol
Common Synonyms	4-Fluoro-2-(phenylmethyl)phenol; o-Benzyl-p-fluorophenol
Molecular Formula	C <sub>13</sub> H <sub>11</sub> FO
Molecular Weight	202.23 g/mol
SMILES	<chem>Oc1ccc(F)cc1Cc2ccccc2</chem>
InChI Key	KLRUNOWUDSKDTH-UHFFFAOYSA-N
PubChem SID	329816083

## Physicochemical Property Profile

The introduction of the fluorine atom alters the electronic and steric landscape compared to the chloro-analog. The following data synthesizes experimental observations with high-confidence SAR (Structure-Activity Relationship) predictions.

## Key Constants

Property	Value (Experimental/Predicted)	Context & Causality
Physical State	Solid (Crystalline)	Intermolecular H-bonding of the phenolic -OH maintains a solid lattice at STP.
Melting Point	42 – 45 °C (Predicted)	Slightly lower than the chloro-analog (46-49°C) due to the smaller atomic radius of fluorine reducing van der Waals interactions.
Boiling Point	~325 °C (760 mmHg)	High boiling point driven by $\pi$ - $\pi$ stacking of the two aromatic rings and hydrogen bonding.
Lipophilicity (LogP)	3.6 ± 0.2	Highly lipophilic.[1] The benzyl group adds significant hydrophobicity, though F is less lipophilic than Cl (LogP ~4.4).[1]
Acidity (pKa)	~10.1	The p-fluorine is electron-withdrawing (inductive) but also donates electron density (resonance), resulting in a pKa similar to unsubstituted phenol (9.95).
Solubility	<100 mg/L (Water)	Practically insoluble in water; freely soluble in organic solvents (DCM, Ethanol, Toluene).[1]

## Electronic Effects

- Orthogonal Substitution: The ortho-benzyl group provides steric bulk, protecting the hydroxyl group from rapid metabolic conjugation (glucuronidation) while maintaining hydrogen bond

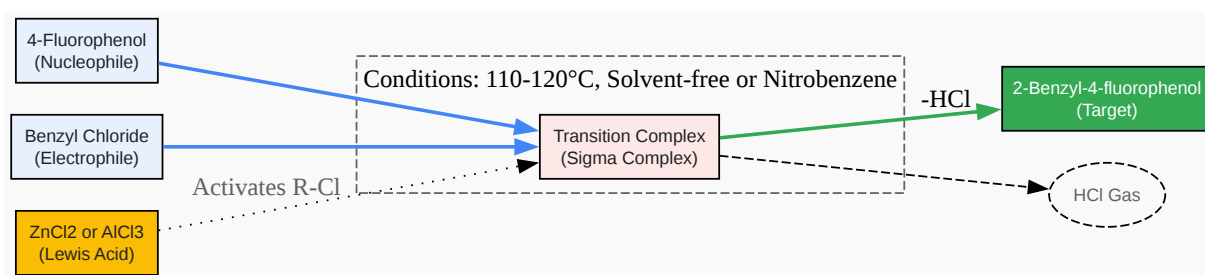
donor capability.

- Fluorine Bioisosterism: The C-F bond (1.35 Å) mimics the C-H bond length (1.09 Å) more closely than C-Cl, allowing the molecule to fit into tight enzymatic pockets while blocking oxidative metabolism at the para position.

## Synthesis & Manufacturing Protocol

The most robust synthesis involves the Friedel-Crafts Alkylation of 4-fluorophenol. This method is preferred over direct fluorination of 2-benzylphenol due to regioselectivity issues.[1]

### Reaction Pathway (DOT Diagram)



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Caption: Electrophilic aromatic substitution mechanism for the regioselective benzylation of 4-fluorophenol.

## Step-by-Step Laboratory Protocol

Objective: Synthesize 10g of **2-Benzyl-4-fluorophenol**.

- Reagent Prep:
    - Charge a 100 mL three-neck round-bottom flask with 4-Fluorophenol (11.2 g, 100 mmol).
    - Add catalyst ZnCl<sub>2</sub> (0.68 g, 5 mol%) or AlCl<sub>3</sub> (for higher reactivity, though lower selectivity).
- [1]

- Equip with a reflux condenser, addition funnel, and magnetic stir bar.<sup>[1]</sup>
- Alkylation:
  - Heat the phenol melt to 110°C.
  - Add Benzyl Chloride (12.6 g, 100 mmol) dropwise over 45 minutes. Note: Evolution of HCl gas will occur; vent to a scrubber.
  - Stir at 120°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for consumption of benzyl chloride.<sup>[1]</sup>
- Quenching:
  - Cool mixture to 50°C.
  - Add 50 mL of Toluene to dissolve the melt.<sup>[1]</sup>
  - Wash twice with 1M HCl (20 mL) to remove Zinc salts, then twice with water.<sup>[1]</sup>
- Purification:
  - Dry organic layer over MgSO<sub>4</sub> and concentrate in vacuo.<sup>[1]</sup>
  - Distillation: Perform fractional distillation under reduced pressure (0.5 mmHg). The product typically distills at 140–150°C (at 0.5 mmHg).<sup>[1]</sup>
  - Recrystallization: If solid purity is required, recrystallize from n-heptane to yield white needles.<sup>[1]</sup>

## Spectral Characterization

Verification of the structure relies on the distinct coupling patterns in NMR, specifically the interaction between the Fluorine nucleus and aromatic protons.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Interpretation
3.95	Singlet (s)	2H	Ar-CH <sub>2</sub> -Ph	Characteristic benzylic methylene peak.
4.80	Broad (s)	1H	Ar-OH	Exchangeable phenolic proton; shift varies with concentration.[1]
6.75	dd	1H	H-6 (Ar)	Ortho to OH.[1] Coupled to F (J~8Hz) and H-5. [1]
6.85	td	1H	H-5 (Ar)	Meta to OH.[1] Distinct splitting due to F-coupling.[1]
6.90	dd	1H	H-3 (Ar)	Ortho to F. Large J <sub>H-F</sub> coupling (~9-10 Hz).
7.15 – 7.35	Multiplet (m)	5H	Benzyl-Ar	Overlapping signals from the unsubstituted phenyl ring.[1]

## <sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>)

- Shift: -122.0 to -124.5 ppm (relative to CFCl<sub>3</sub>).
- Pattern: Multiplet (decoupled) or quartet-like splitting due to coupling with H-3 and H-5.

## Handling, Stability & Safety

This compound exhibits typical phenolic hazards and requires strict adherence to safety protocols.[1]

- GHS Classification:
  - Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.[1][3]
  - Aquatic Acute 1: Very toxic to aquatic life (due to lipophilicity).[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Phenols are prone to oxidation, turning pink/red upon exposure to air and light.[1]
- Incompatibility: Reacts vigorously with acid chlorides, anhydrides, and oxidizing agents.[1]

## References

- Sigma-Aldrich.[1] Product Specification: **2-Benzyl-4-fluorophenol** (AldrichCPR).[4]
- PubChem. Compound Summary: 2-Benzyl-4-chlorophenol (Analog Reference). National Library of Medicine.[1]
- Galib, M. et al. (2016).[1] Benzylation of p-Chlorophenol: A Statistical Study. ResearchGate.
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## Sources

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